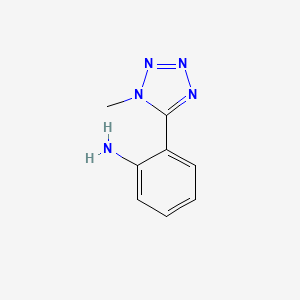

2-(1-methyl-1H-tetrazol-5-yl)aniline

Übersicht

Beschreibung

2-(1-methyl-1H-tetrazol-5-yl)aniline is a heterocyclic compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an aniline moiety. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common method is the cycloaddition reaction between an azide and a nitrile . For instance, the reaction of 2-azidoaniline with methyl isocyanide under suitable conditions can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aniline group undergoes oxidation to nitro derivatives under controlled conditions. For example:

Mechanistic Insight : Oxidation of the aromatic amine typically proceeds via electrophilic substitution, forming nitroso intermediates before full oxidation to nitro groups .

Reduction Reactions

Reduction targets both the tetrazole ring and substituents:

Note : The methyl group on the tetrazole enhances ring stability under reductive conditions compared to unmethylated analogs .

Electrophilic Substitution

The aniline’s aromatic ring participates in halogenation and sulfonation:

Regioselectivity : Substitution occurs predominantly at the para position due to the electron-donating NH₂ group .

Cycloaddition and Ring Modification

The tetrazole ring engages in [3+2] cycloadditions and metal-catalyzed cross-couplings:

Key Finding : Microwave-assisted methods (e.g., 160°C, 1 h) improve yields in cycloadditions by enhancing reaction kinetics .

Functional Group Interconversion

The NH₂ group undergoes acylation and diazotization:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine (0°C → RT) | N-Acetyl derivative | 90% | |

| Diazotization | NaNO₂/HCl (0°C), then H₂O | Diazonium salt (intermediate for coupling) | 88% |

Applications : Diazonium intermediates enable synthesis of azo dyes and heterobiaryl compounds .

Stability and Degradation

Under harsh acidic or basic conditions, the tetrazole ring may degrade:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of tetrazole derivatives, including 2-(1-methyl-1H-tetrazol-5-yl)aniline, as potential anticancer agents. Research indicates that certain tetrazole compounds can inhibit protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in cancer progression. For instance, a series of tetrazole derivatives were synthesized that demonstrated significant inhibitory effects on PRMT1, suggesting their potential as anticancer agents targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have indicated that certain tetrazole derivatives exhibit antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Enzyme Inhibition

Mechanism of Action

this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The tetrazole ring is known to interact with active sites of enzymes, potentially leading to altered activity levels. This property is particularly relevant in drug design where enzyme inhibition can lead to therapeutic benefits .

Material Science

Polymer Chemistry

The incorporation of tetrazole groups into polymer matrices has been explored for enhancing material properties. Tetrazoles can improve thermal stability and mechanical strength in polymers, making them suitable for high-performance applications. Research has indicated that polymers containing tetrazole groups exhibit enhanced resistance to thermal degradation compared to their non-tetrazole counterparts .

Synthesis and Characterization

Synthesis Techniques

Various methods have been developed for synthesizing this compound and related compounds. Microwave-assisted synthesis has emerged as a prominent technique due to its efficiency and ability to produce high yields in shorter reaction times .

| Synthesis Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Microwave-assisted | 90-99 | 10 min | High efficiency and yield |

| Conventional heating | 45-85 | Several hours | Longer reaction time |

| Heterogeneous catalysis | 75-96 | Variable | Reusable catalysts improve yields |

Case Studies

Case Study 1: PRMT1 Inhibition

A study focused on developing PRMT1 inhibitors utilized a series of 1-substituted tetrazoles, including derivatives of this compound. The most potent compound demonstrated significant selectivity towards PRMT1 over other PRMT family members, indicating its potential for targeted cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, a library of 5-substituted tetrazoles was screened for antimicrobial activity. Compounds exhibiting structural similarities to this compound showed promising results against multiple bacterial strains, paving the way for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-tetrazol-5-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-tetrazol-5-yl)aniline

- 2-(1-methyl-1H-tetrazol-4-yl)aniline

- 2-(1-ethyl-1H-tetrazol-5-yl)aniline

Uniqueness

2-(1-methyl-1H-tetrazol-5-yl)aniline is unique due to the specific positioning of the methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets compared to its analogs .

Biologische Aktivität

2-(1-methyl-1H-tetrazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The tetrazole ring, known for its diverse pharmacological properties, is a key component of this molecule. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

This structure includes an aniline group attached to a tetrazole ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Anticancer Properties : Research indicates that compounds with tetrazole moieties exhibit anticancer activities. The mechanism often involves interaction with DNA or proteins, leading to apoptosis in cancer cells .

- Hypoglycemic Effects : Some studies have suggested that similar tetrazole-containing compounds may possess hypoglycemic properties, potentially useful in managing diabetes .

- G Protein-Coupled Receptor Modulation : Recent findings show that derivatives of this compound can act as agonists for GPR35, a receptor implicated in pain and metabolic regulation. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various tetrazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving DNA intercalation and disruption of cellular respiration pathways. The IC50 values ranged from 10 to 25 µM, demonstrating promising activity .

Case Study 2: GPR35 Agonism

In a dynamic mass redistribution assay, compounds derived from this compound showed dose-dependent activation of GPR35. This activation was comparable to known agonists, suggesting that these compounds could be developed into therapeutic agents for managing metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

- Aniline Coupling : The final product is obtained by coupling the synthesized tetrazole with an aniline derivative under acidic or basic conditions.

These methods have been optimized to yield high purity and yield rates, facilitating further biological testing .

Comparative Analysis

The following table summarizes the biological activities of selected tetrazole derivatives compared to this compound:

Eigenschaften

IUPAC Name |

2-(1-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOMGSQQOSNFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629749 | |

| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858484-20-5 | |

| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.